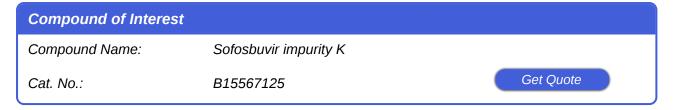


Application Notes & Protocols: Quantification of Sofosbuvir Impurity K

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. As with any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of the drug product. Regulatory agencies require the identification and quantification of these impurities. **Sofosbuvir impurity K** is a diastereoisomer of Sofosbuvir.[1][2][3] This document provides a detailed protocol for the quantification of **Sofosbuvir impurity K** using a reference standard, employing a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is designed to be stability-indicating, meaning it can resolve the impurity from the active pharmaceutical ingredient (API) and its degradation products.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the quantification of **Sofosbuvir impurity K**.

Materials and Reagents

- Sofosbuvir Impurity K Reference Standard (purity ≥98%)[4]
- Sofosbuvir Reference Standard
- Acetonitrile (HPLC grade)



- Methanol (HPLC grade)
- Water (HPLC grade, Milli-Q or equivalent)
- Ortho-phosphoric acid (OPA) or Trifluoroacetic acid (TFA)
- · Tablets containing Sofosbuvir

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 analytical column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm or Kromasil 100 C18, 250 x 4.6 mm, 5 μ)[5][6]
- Analytical balance
- Sonicator
- pH meter
- · Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of **Sofosbuvir impurity K**.



Parameter	Recommended Conditions	
Column	C18 (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm)[5]	
Mobile Phase	Acetonitrile and 0.1% Ortho-phosphoric acid (OPA) in water (v/v) in a gradient or isocratic mode. A common starting point is a 40:60 v/v ratio of Acetonitrile to 0.1% OPA.[7] An alternative is 0.1% trifluoroacetic acid in water:acetonitrile (50:50).[5]	
Flow Rate	1.0 mL/min[7][8]	
Column Temperature	Ambient or controlled at 25°C[6]	
Detection Wavelength	260 nm[5][9]	
Injection Volume	10 μL[6]	
Run Time	Approximately 10-15 minutes to ensure elution of all components.	

Preparation of Solutions

- 4.1. Diluent Preparation: Mix water and acetonitrile in a 50:50 v/v ratio and sonicate for 10 minutes to degas.[7]
- 4.2. Standard Stock Solution (**Sofosbuvir Impurity K**): Accurately weigh about 10 mg of **Sofosbuvir impurity K** reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.
- 4.3. Standard Solution (**Sofosbuvir Impurity K**): From the stock solution, prepare a working standard solution of approximately 10 μ g/mL by diluting with the diluent.
- 4.4. Standard Stock Solution (Sofosbuvir): Accurately weigh about 10 mg of Sofosbuvir reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 μg/mL.
- 4.5. Sample Preparation (from Tablets):



- Weigh and powder not fewer than 10 Sofosbuvir tablets to determine the average tablet weight.
- Accurately weigh a quantity of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 200 mL volumetric flask.[10]
- Add approximately 150 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of the drug.[10]
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the standard solution of Sofosbuvir and **Sofosbuvir Impurity K** (can be a mixed standard) six times. The system is deemed suitable if the following criteria are met:

- The relative standard deviation (%RSD) for the peak areas of six replicate injections is not more than 2.0%.
- The tailing factor for the Sofosbuvir and impurity K peaks is not more than 2.0.
- The theoretical plates for both peaks are not less than 2000.

Analytical Procedure

- Inject the blank (diluent) to ensure there are no interfering peaks.
- Inject the **Sofosbuvir Impurity K** standard solution and record the chromatogram.
- Inject the sample solution and record the chromatogram.
- Identify the peaks for Sofosbuvir and impurity K in the sample chromatogram based on their retention times compared to the standards.

Calculation



The amount of **Sofosbuvir impurity K** in the sample can be calculated using the following formula:

Where:

- Area impurity sample is the peak area of impurity K in the sample chromatogram.
- Area impurity standard is the peak area of impurity K in the standard chromatogram.
- Conc_standard is the concentration of the impurity K standard solution (in μg/mL).
- Conc sample is the concentration of the Sofosbuvir sample solution (in μg/mL).

Data Presentation

The following tables summarize key quantitative data from various published methods for the analysis of Sofosbuvir and its impurities. This data can be used as a reference for method development and validation.

Table 1: Chromatographic Performance Data

Parameter	Method 1[5]	Method 2[6]	Method 3[8]
Retention Time (Sofosbuvir)	3.674 min	54.28 min	3.863 min
Retention Time (Impurity)	5.704 min	36.31 min (methyl ester), 43.77 min (ethyl ester)	2.799 min (Velpatasvir)
Correlation Coefficient (r²)	>0.999	0.999	0.999
Linearity Range (Sofosbuvir)	160-480 μg/mL	0.5–7.5 ppm	20-100 μg/mL
Linearity Range (Impurity)	10-30 μg/mL (Phosphoryl)	-	10-50 μg/mL (Velpatasvir)



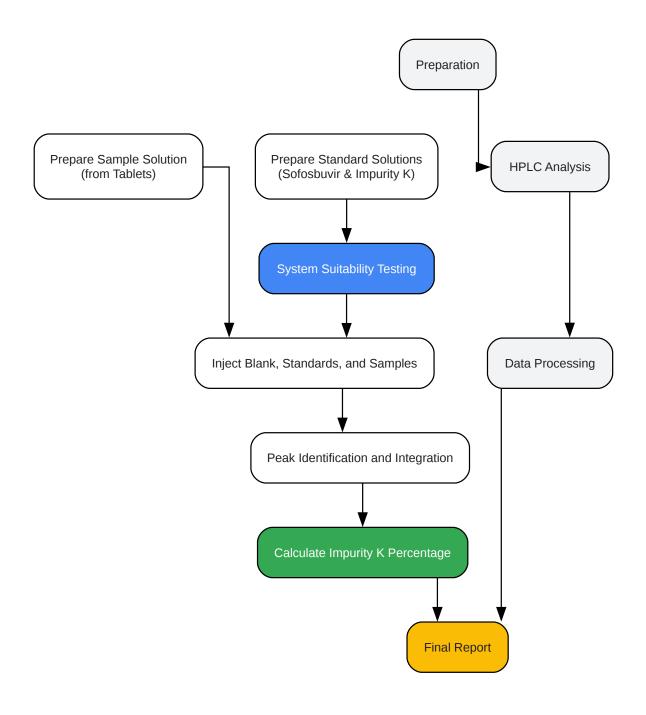
Table 2: Method Validation Parameters

Parameter	Method 1[5]	Method 2[6]	Method 3[11]
LOD (Limit of Detection)	0.01% (0.04 μg) for Sofosbuvir, 0.03% (0.12 μg) for impurity	0.1 μg/mL	0.32 μg/mL
LOQ (Limit of Quantification)	0.50% (0.125 μg) for Sofosbuvir, 1.50% (0.375 μg) for impurity	0.5 μg/mL	0.97 μg/mL
Accuracy (% Recovery)	-	90.2–113.9%	-
Precision (%RSD)	1.741 for Sofosbuvir, 0.043 for impurity	<2.0	<2.0

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantification process for ${f Sofosbuvir}$ impurity ${f K}$.





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Caption: Workflow for Quantification of Sofosbuvir Impurity K.

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